

Application Notes: Dissolving and Using ML-7 for In Vitro Assays

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Compound of Interest

Compound Name: ML-7

Cat. No.: B1676662

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ML-7 is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1] It acts as a reversible, ATP-competitive inhibitor with a high affinity for MLCK ($K_i = 0.3 \mu\text{M}$), while showing significantly lower affinity for Protein Kinase A (PKA) and Protein Kinase C (PKC) ($K_i = 21 \mu\text{M}$ and $42 \mu\text{M}$, respectively).[1] By inhibiting MLCK, **ML-7** prevents the phosphorylation of myosin light chain, a critical step in various cellular processes including smooth muscle contraction, cell division, and endothelial cell permeability.[1][2] These application notes provide detailed protocols for the proper dissolution, storage, and use of **ML-7** hydrochloride in various in vitro experimental settings.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for **ML-7** hydrochloride, including its inhibitory constants and solubility information.

Parameter	Value	Details	Source
Molecular Weight	452.74 g/mol	For ML-7 hydrochloride salt.	
Ki for MLCK	0.3 μ M	Cell-free assay.	[1]
IC50 for MLCK	300 nM	---	[3]
Ki for PKA	21 μ M	In Ehrlich cells.	[1]
Ki for PKC	42 μ M	In Ehrlich cells.	[1]
Solubility	10 mM	In 50% Ethanol.	[1]
Solubility	\geq 83.33 mg/mL	In DMSO (ultrasonication may assist).	[4]
Storage (Powder)	-20°C or -80°C	Store for up to two years at -80°C.	[5]
Storage (Stock Sol.)	-20°C or -80°C	Up to 6 months at -20°C; up to 1 year at -80°C.	[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Proper preparation of a stock solution is critical for accurate and reproducible experimental results. **ML-7** hydrochloride has limited solubility in aqueous solutions, necessitating the use of organic solvents. The two most common solvents are Dimethyl Sulfoxide (DMSO) and aqueous Ethanol.

A. Using Dimethyl Sulfoxide (DMSO)

- Preparation: Before opening, allow the vial of **ML-7** hydrochloride powder to equilibrate to room temperature to prevent moisture condensation.

- Calculation: To prepare a 10 mM stock solution, use the following formula: $\text{Mass (mg)} = \text{Desired Volume (mL)} \times 10 \text{ mM} \times 452.74 \text{ (g/mol)} / 1000$ Example: For 1 mL of a 10 mM stock, weigh out 4.53 mg of **ML-7** hydrochloride.
- Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.^[5] DMSO is hygroscopic; using fresh, anhydrous DMSO is crucial for optimal solubility.^[5]
- Dissolution: Vortex the solution thoroughly. If particulates are visible, sonicate the vial in a water bath until the solution is clear.^{[4][5]}
- Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.^{[3][5]} Store aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to one year).^[3]

B. Using 50% Ethanol

- Preparation: Allow the **ML-7** hydrochloride vial to reach room temperature.
- Calculation: Use the same calculation as described for the DMSO protocol.
- Solvent Addition: Prepare a 50% ethanol solution by mixing equal volumes of absolute ethanol and sterile, nuclease-free water. Add the appropriate volume of this 50% ethanol solution to the **ML-7** powder.
- Dissolution: Vortex the solution vigorously until all the powder is dissolved.
- Storage: Store the stock solution in aliquots at -20°C.^[1]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

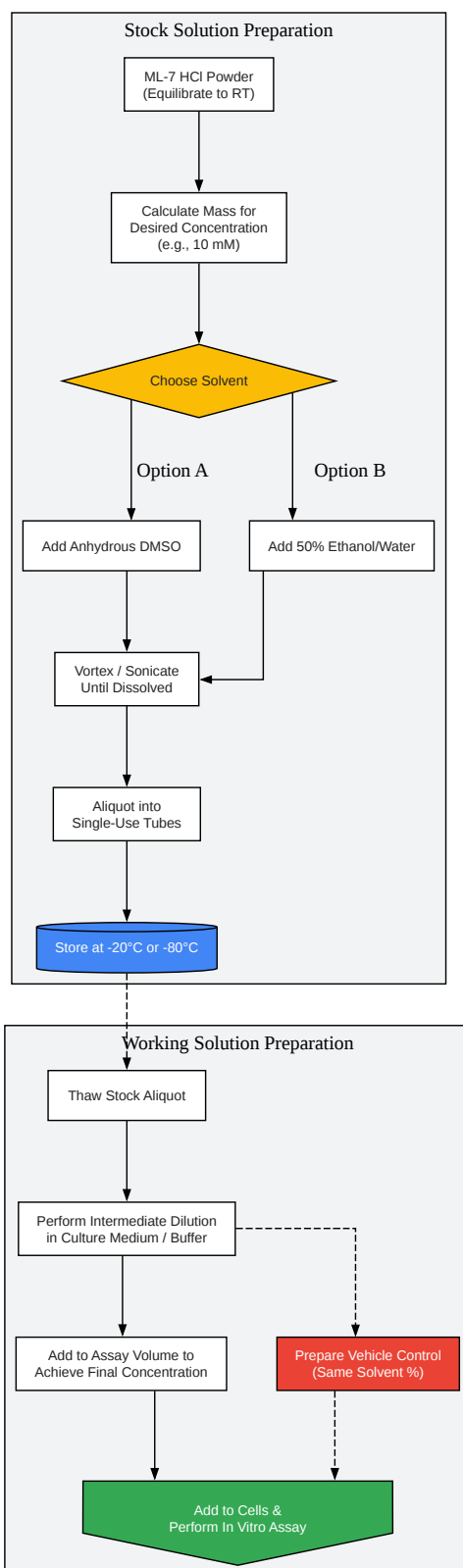
The concentrated stock solution must be diluted to the final working concentration in a suitable aqueous buffer or cell culture medium.

- Thawing: Thaw a single-use aliquot of the **ML-7** stock solution at room temperature.

- **Serial Dilution (Intermediate Step):** It is highly recommended to perform an intermediate dilution of the stock solution in the cell culture medium or assay buffer before adding it to the final experimental volume. This helps prevent the precipitation of the compound when it comes into contact with a large volume of aqueous solution.
- **Final Dilution:** Add the serially diluted **ML-7** to the cell culture plates or assay buffer to achieve the desired final concentration.
- **Vehicle Control:** It is essential to prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO or 50% Ethanol) to a separate set of cells or reactions. The final solvent concentration should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects.^{[4][6]}
- **Visual Inspection:** After adding the working solution to the culture medium, visually inspect the wells under a microscope to ensure no precipitation has occurred.

Visualizations

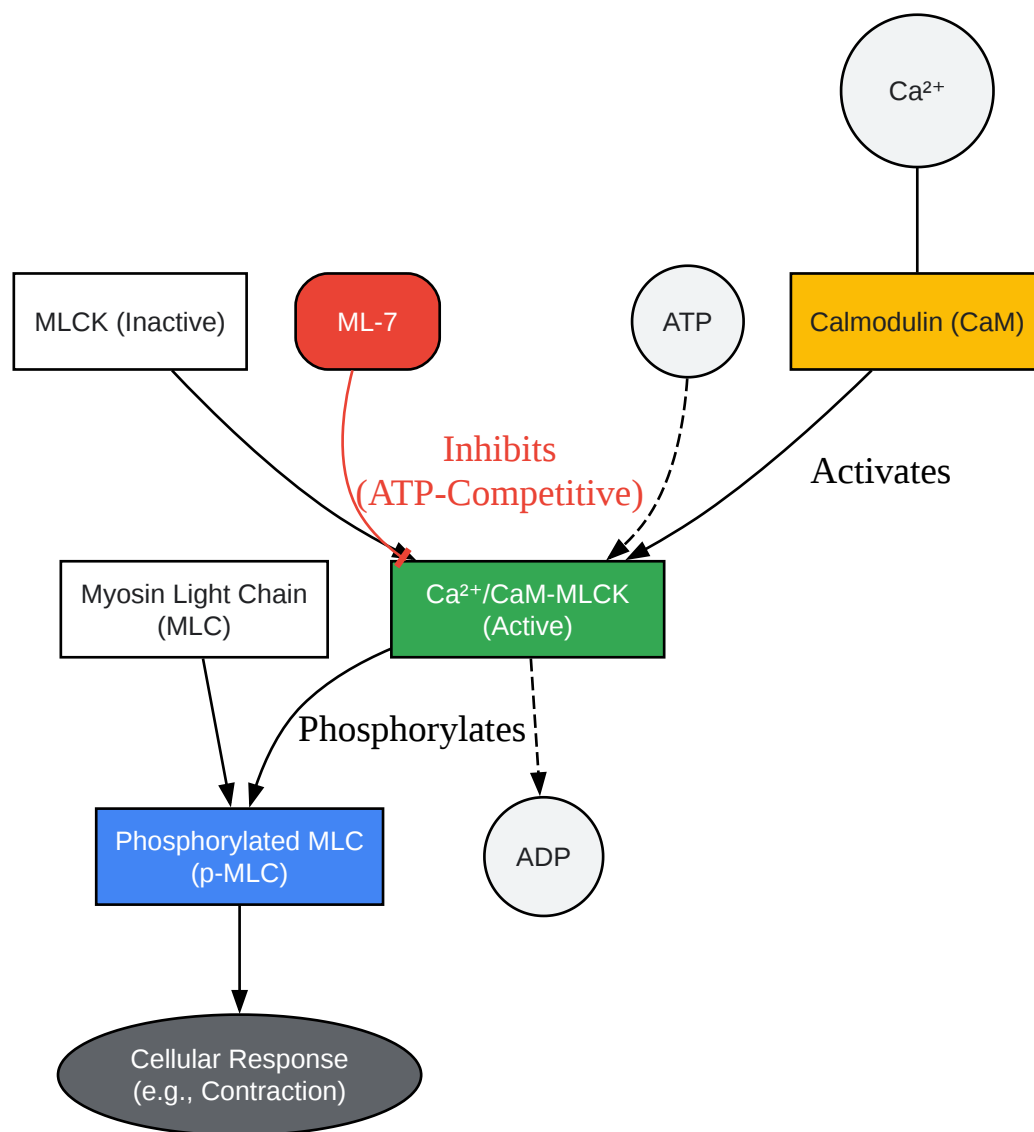
Experimental Workflow: ML-7 Solution Preparation



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Caption: Workflow for preparing **ML-7** stock and working solutions.

Signaling Pathway: Inhibition of Myosin Light Chain Kinase



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Caption: **ML-7** inhibits the active Ca²⁺/Calmodulin-MLCK complex.

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